beta-D-Glucopyranosyl azide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N3O5 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI Key |
KSRDTSABQYNYMP-VFUOTHLCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O |
Synonyms |
4-azido-4-deoxy-beta-D-glucose 4-azido-4-deoxy-D-glucose 4-azido-4-deoxyglucose |
Origin of Product |
United States |
Synthetic Methodologies for β D Glucopyranosyl Azide and Its Derivatives
Conventional Stereospecific Synthesis Routes
Traditional methods for the synthesis of β-D-glucopyranosyl azide (B81097) are designed to provide precise control over the stereochemistry at the anomeric center (C-1), ensuring the formation of the desired β-anomer.
Anomeric Inversion via SN2 Displacement from Glycosyl Bromides
A robust and widely utilized method for synthesizing β-D-glucopyranosyl azide involves a stereospecific SN2 (bimolecular nucleophilic substitution) reaction. This reaction pathway guarantees the inversion of configuration at the anomeric carbon, starting from an α-glycosyl bromide to yield the β-glycosyl azide. The stereochemical outcome is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group.
The most common precursor for this synthesis is 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, often referred to as acetobromoglucose. This peracetylated glycosyl halide is a stable, crystalline solid that can be readily prepared from D-glucose. The synthesis typically involves a two-step sequence: peracetylation of D-glucose with acetic anhydride, followed by reaction with hydrogen bromide in acetic acid. The α-anomer of acetobromoglucose is the thermodynamically favored product due to the anomeric effect. The acetyl protecting groups on the hydroxyls enhance the stability of the precursor and influence the reactivity at the anomeric center.
The conversion of acetobromoglucose to the corresponding β-azide is achieved by introducing a strong nucleophile in the form of an azide salt. Sodium azide (NaN3) is the most commonly employed reagent for this purpose. In a suitable solvent system, typically aqueous acetone (B3395972) or acetonitrile, the azide ion (N3-) acts as the nucleophile, attacking the anomeric carbon of the α-glycosyl bromide. This attack occurs from the face opposite to the departing bromide ion, leading to a clean inversion of stereochemistry and the formation of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide in high yield. The use of an aqueous solvent mixture can be more effective than anhydrous conditions due to the enhanced solubility of sodium azide, which increases the concentration of the azide nucleophile and accelerates the reaction.
| Reagent | Role | Outcome |
| Acetobromoglucose | Glycosyl Donor (α-anomer) | Provides the carbohydrate backbone with a good leaving group at the anomeric position. |
| Sodium Azide (NaN3) | Nucleophile | Displaces the anomeric bromide via an SN2 mechanism. |
| Aqueous Acetone | Solvent | Facilitates the dissolution of reagents and promotes the reaction. |
Synthesis from Amino Sugar Precursors (e.g., D-Glucosamine Hydrochloride)
While the glycosyl bromide route is dominant for producing anomeric azides, amino sugars like D-glucosamine hydrochloride serve as important starting materials for a variety of azido (B1232118) sugars, including derivatives that can be subsequently converted to the desired anomeric azide. For instance, D-glucosamine hydrochloride can be transformed into various protected amino sugar intermediates. These intermediates can then undergo diazotization of the amino group followed by azide displacement to introduce the azide functionality. More complex, multi-step sequences starting from D-glucosamine hydrochloride have been developed to yield versatile building blocks like 2-azido analogues, which are crucial for the synthesis of complex glycoconjugates.
Strategies for Protecting Group Manipulation in Synthesis
Protecting groups are essential in carbohydrate chemistry to ensure regioselectivity and stereoselectivity. In the synthesis of β-D-glucopyranosyl azide from acetobromoglucose, the acetyl groups at positions C-2, C-3, C-4, and C-6 play a crucial role. The C-2 acetyl group, in particular, provides "neighboring group participation." This phenomenon helps to stabilize the transition state and ensures the formation of the 1,2-trans product, which in the case of glucose, is the β-anomer.
The general strategy involves:
Protection : All hydroxyl groups of the starting sugar (D-glucose) are protected, typically as esters (e.g., acetates) or ethers (e.g., benzyls). Electron-withdrawing protecting groups like acetates tend to "disarm" the glycosyl donor, making it less reactive, while electron-donating groups like benzyl (B1604629) ethers "arm" it.
Anomeric Activation : The anomeric position is activated, for example, by converting the protected sugar into a glycosyl bromide.
Nucleophilic Displacement : The azide is introduced, with the protecting groups directing the stereochemical outcome.
Deprotection : The protecting groups are removed from the final product, if necessary, to yield the unprotected β-D-glucopyranosyl azide.
The choice of protecting groups can be manipulated to control the reactivity of the sugar and to allow for selective deprotection at later stages of a synthetic sequence.
| Protecting Group | Position(s) | Function |
| Acetyl (Ac) | C-2, C-3, C-4, C-6 | - Ensures solubility in organic solvents.- Provides neighboring group participation from C-2 to direct β-selectivity.- Can be removed under basic conditions (e.g., Zemplén deacetylation). |
| Benzyl (Bn) | C-2, C-3, C-4, C-6 | - More stable to a wider range of conditions than acetates.- Removed by catalytic hydrogenation. |
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a drive to develop more efficient and environmentally friendly methods for glycosyl azide synthesis. These advanced approaches often aim to reduce the number of synthetic steps, avoid the use of toxic reagents, and minimize waste.
One notable sustainable method involves the direct, one-step conversion of unprotected sugars into β-glycosyl azides in an aqueous solution. This approach circumvents the need for lengthy protection and deprotection sequences. The reaction is mediated by a 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), which activates the anomeric hydroxyl group of the unprotected sugar (e.g., D-glucose) in water. Subsequent reaction with sodium azide yields the corresponding β-glycosyl azide directly. This method is highly attractive due to its operational simplicity, use of water as a solvent, and reduction of synthetic steps, aligning with the principles of green chemistry.
| Method | Precursor | Reagents | Solvent | Key Advantages |
| Direct Azidation | Unprotected D-Glucose | 2-chloro-1,3-dimethylimidazolinium chloride (DMC), Sodium Azide | Water | - One-step process- No protecting groups required- Environmentally friendly solvent- High stereoselectivity for β-anomer |
Application of Ultrasound Irradiation in Synthesis
The following table summarizes the comparative efficiency of synthesizing 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide using ultrasound versus conventional heating.
| Reaction Step | Conventional Method (Time) | Ultrasound Method (Time) | Reference |
|---|---|---|---|
| Acetylation | 2 h | 20 min | researchgate.net |
| Bromination | 2 h | 50 min | researchgate.net |
| Azidation | 3 h | 40 min | researchgate.net |
This acceleration is attributed to the effects of acoustic cavitation, which enhances mass transfer and increases chemical reactivity. scispace.com The application of ultrasound extends beyond the synthesis of the glycosyl azide itself to its subsequent use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole-linked glycoconjugates. scispace.comresearchgate.net
Implementation of Deep Eutectic Solvents (DES) in Catalytic Syntheses
Deep Eutectic Solvents (DESs) are a class of solvents that represent a greener alternative to conventional organic solvents. nih.gov They are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like urea, glycerol, or carboxylic acids, to form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govresearchgate.net Key properties of DESs include low volatility, non-flammability, biodegradability, and low toxicity, making them attractive for sustainable chemical processes. nih.govmdpi-res.com
While the direct application of DESs in the catalytic synthesis of β-D-glucopyranosyl azide is not extensively documented in the provided research, their use in other areas of organic and carbohydrate chemistry suggests potential utility. DESs have been successfully employed as solvents and catalysts in various reactions, including the derivatization and protection of functional groups like hydroxyls, which are abundant in carbohydrates. nih.gov Their ability to dissolve sugars and their potential to act as catalysts themselves could offer advantages in glycosylation and functional group manipulation. For example, acidic DESs, formed with components like p-toluenesulfonic acid or metal halides (e.g., ZnCl₂), can serve as Lewis or Brønsted acid catalysts, potentially promoting reactions at the anomeric center of sugars. researchgate.net The unique solvent properties of DESs can also influence reaction selectivity and efficiency. youtube.com Given the push towards developing eco-sustainable synthetic methods, the exploration of DESs as a medium for the synthesis of glycosyl azides and their derivatives presents a promising area for future research.
Functionalization Strategies for Azido Moiety Introduction
The introduction of the azido group is a critical step in preparing β-D-glucopyranosyl azide for its role as a versatile chemical handle, particularly in bioconjugation reactions via "click chemistry". springernature.comnih.gov The strategy for introducing this moiety can be broadly divided into two main approaches: direct functionalization at the anomeric carbon or attachment via a spacer arm. springernature.comresearchgate.net
Direct Anomeric Position Functionalization
The most common method for synthesizing β-D-glucopyranosyl azide involves the direct introduction of the azide group at the anomeric (C-1) position of the glucose ring. springernature.comnih.gov This is typically achieved through a stereospecific nucleophilic substitution (S\textsubscript{N}2) reaction. researchgate.neted.gov The process generally starts with a per-O-acetylated glucose derivative, which enhances solubility in organic solvents and provides a participating group at C-2 to direct the stereochemistry of subsequent reactions.
A standard and well-documented procedure begins with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) as the precursor. researchgate.neted.gov This α-anomer is treated with an azide salt, such as sodium azide (NaN₃), in a suitable solvent system. researchgate.netresearchgate.net The S\textsubscript{N}2 mechanism dictates that the azide nucleophile attacks the anomeric carbon from the side opposite to the leaving group (bromide). This results in an inversion of configuration at the C-1 center, converting the α-bromide into the desired β-azide. researchgate.neted.gov
The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the final product, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide, is purified by crystallization. researchgate.net The stereochemical outcome is confirmed using ¹H NMR spectroscopy, where the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) provides definitive proof of the β-configuration. researchgate.neted.gov Other methods for direct azidation include using trimethylsilyl (B98337) azide (TMSN₃) in the presence of a Lewis acid with 1-O-acetyl sugar derivatives. researchgate.net
Integration of Spacer Arms for Azide Functionalization
An alternative strategy involves attaching the azide group to the sugar via a linker or spacer arm. springernature.comnih.gov This approach is particularly useful when spatial separation between the carbohydrate and a conjugated molecule is desired, which can reduce steric hindrance and improve accessibility for biological interactions. nih.gov
In this method, an alcohol containing an azide group at its terminus is glycosylated with a suitable sugar donor. For instance, 2-azidoethanol (B47996) or 6-azidohexanol can be coupled with a per-O-acetylated sugar, such as galactose, using a Lewis acid promoter like boron trifluoride etherate (BF₃·Et₂O). nih.gov This reaction forms a glycosidic bond between the anomeric carbon of the sugar and the hydroxyl group of the azido-alcohol, resulting in a product where the azide is tethered to the sugar through the linker. nih.gov
The length and chemical nature of the spacer arm can be varied to suit specific applications. For example, oligo(ethylene glycol) linkers are often used to enhance water solubility. researchgate.net The synthesis of compounds like 1-azido-3,6-dioxaoct-8-yl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside exemplifies this strategy, where the azide is positioned at the end of a flexible and hydrophilic spacer. springernature.comnih.gov This functionalization strategy provides a modular approach to creating diverse glycoconjugates for applications in chemical biology and materials science. springernature.comresearchgate.net
Reaction Mechanisms and Stereochemical Considerations
Mechanistic Investigations of Anomeric Azidation
The introduction of the azide (B81097) group at the anomeric position of a glucopyranosyl ring can proceed through different mechanistic pathways, primarily distinguished by their stereochemical consequences. The choice of starting material, particularly the configuration of the leaving group at the anomeric center (C-1), and the reaction conditions dictate whether the reaction follows a concerted bimolecular pathway or one involving a discrete carbocation-like intermediate.
The synthesis of β-D-glucopyranosyl azide is frequently achieved through a bimolecular nucleophilic substitution (SN2) reaction. This pathway is characterized by a concerted mechanism where the nucleophile (azide ion) attacks the anomeric carbon from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center. acs.org This stereospecific outcome is a hallmark of the SN2 mechanism. nih.gov
A classic example involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) with an azide salt, such as sodium azide. nih.gov The α-configuration of the starting bromide, where the bromine atom is on the axial position, allows for a "backside attack" by the azide nucleophile. This attack proceeds through a pentacoordinate transition state, resulting in the exclusive formation of the β-D-glucopyranosyl azide product, where the azide group occupies the equatorial position. acs.orgacs.org This inversion of configuration is known as the Walden inversion. nih.gov
The stereochemical outcome can be unequivocally confirmed using ¹H NMR spectroscopy. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is diagnostic of their dihedral angle. For the β-anomer, H-1 and H-2 are in a trans-diaxial relationship, resulting in a large coupling constant (typically > 8 Hz), which provides firm proof of the stereochemical inversion. acs.org
The reaction rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order process. acs.org The mechanism is a single, concerted step, meaning bond-formation and bond-breaking occur simultaneously. researchgate.net
| Starting Material | Anomeric Configuration | Reaction Pathway | Product | Anomeric Configuration | Stereochemical Outcome |
|---|---|---|---|---|---|
| Acetobromoglucose | α | SN2 | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | β | Inversion nih.govacs.org |
While the SN2 pathway provides a direct route to β-D-glucopyranosyl azide from an α-halide, glycosylation reactions can also proceed through mechanisms involving discrete intermediates. researchgate.netorganic-chemistry.org When a leaving group at the anomeric center departs before the nucleophile attacks, a glycosyl oxocarbenium ion is formed. aatbio.comnih.govbeilstein-journals.org This pathway is characteristic of an SN1 (unimolecular nucleophilic substitution) mechanism.
The oxocarbenium ion is a planar, sp²-hybridized cation stabilized by resonance with the adjacent ring oxygen. beilstein-journals.org Because of its planar nature, the nucleophile (azide) can attack from either face (α or β), which typically leads to a mixture of anomeric products. beilstein-journals.org Therefore, reactions proceeding through an oxocarbenium ion intermediate are generally not stereospecific and can yield both α- and β-glycosyl azides.
Computational studies and kinetic isotope effect experiments are used to probe the structure of the transition states in these reactions. nih.gov For an SN2 reaction, the transition state is a highly ordered, pentacoordinate species. researchgate.net In contrast, the SN1 pathway involves a transition state leading to the formation of the oxocarbenium ion, which is the rate-determining step. Understanding the energy and geometry of these transition states is key to predicting and controlling the stereochemical outcome of anomeric azidation.
Reactivity in Azide-Alkyne Cycloaddition Reactions
The azide functional group in β-D-glucopyranosyl azide serves as a versatile handle for further chemical modification, most notably through cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is a cornerstone of "click chemistry."
The thermal reaction between an azide and an alkyne is often slow and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and yields exclusively the 1,4-disubstituted triazole product. nih.govrsc.org This highly efficient and regioselective transformation is known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The currently accepted mechanism for the CuAAC reaction is believed to involve a dinuclear copper intermediate. The key steps are:
Formation of a Copper Acetylide: The terminal alkyne reacts with a copper(I) species to form a copper acetylide intermediate. beilstein-journals.org
Coordination: The glycosyl azide coordinates to a copper center.
Cycloaddition: The azide then undergoes a cycloaddition with the copper-bound acetylide. This occurs in a stepwise manner, first forming a six-membered copper metallacycle intermediate. nih.gov
Rearrangement and Protonolysis: The metallacycle rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
This catalytic cycle is robust, tolerating a wide range of functional groups and solvents, including aqueous media, and proceeds under mild conditions. nih.govrsc.org
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Copper(I) species, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate (B8700270). | acs.orgrsc.org |
| Regioselectivity | Exclusively forms 1,4-disubstituted 1,2,3-triazoles. | rsc.org |
| Reaction Rate | Rate acceleration of 107 to 108 compared to the uncatalyzed reaction. | nih.gov |
| Conditions | Mild, often at room temperature, and compatible with a wide pH range (4-12). | nih.govrsc.org |
While the CuAAC reaction can proceed without ligands, the addition of coordinating ligands can significantly enhance catalytic efficiency. Ligands, typically nitrogen-based chelators, play several important roles. They can prevent the formation of unreactive polynuclear copper(I) acetylides and protect the copper(I) catalyst from oxidation. Furthermore, ligands can facilitate the crucial step of coordinating the azide to the copper center. The use of a zwitterionic ligand like betaine, for example, has been shown to dramatically accelerate the CuAAC reaction in aqueous media. The choice of ligand can be critical, as some, like iodide ions from using cuprous iodide as a source, can interfere with the reaction and divert the copper complexes into unproductive aggregates. nih.gov
The CuAAC reaction is renowned for its exceptional tolerance of a wide variety of functional groups on both the azide and alkyne partners. nih.govrsc.org This allows for the conjugation of complex molecules, such as β-D-glucopyranosyl azide, to a diverse array of alkynes without the need for extensive protecting group strategies. rsc.org
Kinetic studies have revealed differences in reactivity between anomeric glycosyl azides. Competition experiments have shown that the β-anomer of glucopyranosyl azide reacts faster than the corresponding α-anomer under standard CuAAC conditions. acs.orgorganic-chemistry.org This difference in reactivity has been rationalized based on structural data, which indicate significant differences in the bond lengths within the azido (B1232118) groups of the two anomers. acs.orgorganic-chemistry.org The second-order rate constants for CuAAC reactions are typically in the range of 10 to 10⁴ M⁻¹s⁻¹. nih.gov For bioconjugation applications where reactants are often at low concentrations, a properly optimized reaction can still be expected to reach completion within one to two hours at room temperature. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in biological systems without the need for toxic metal catalysts. nih.gov The reaction's driving force originates from the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, such as β-D-glucopyranosyl azide. magtech.com.cn This process uses the enthalpy released from the strained cyclooctyne ring to form a stable triazole product.
The mechanism is a concerted, 1,3-dipolar cycloaddition. researchgate.netwikipedia.org Unlike the copper-catalyzed variant (CuAAC), which proceeds through a copper acetylide intermediate, SPAAC occurs without any catalyst, making it highly suitable for applications in living cells. nih.govnih.gov The reaction is efficient due to the high chemical potential energy of the azide and alkyne reactants, which releases substantial energy upon forming the stable triazole ring. Furthermore, both the azide and the strained alkyne are largely inert to the vast majority of biological functional groups, ensuring high selectivity and bioorthogonality. mdpi.com
The reactivity of the cyclooctyne can be tuned by chemical modifications. For example, the oxidation of an alcohol to a ketone on the cyclooctyne ring has been shown to increase the rate of the SPAAC reaction. nih.govnih.gov Various cyclooctyne derivatives have been developed to optimize reaction kinetics and stability. magtech.com.cn
A study comparing the SPAAC reaction rates of β-D-glucopyranosyl azide and inorganic sodium azide with a dibenzocyclooctyne (DBCO) derivative found their second-order rate constants to be very similar, suggesting the reaction proceeds at comparable speeds for both organic and inorganic azides. biorxiv.org
| Reactant | Rate Constant (s⁻¹) |
| Sodium Azide | 0.0412 ± 0.006 |
| β-D-glucopyranosyl azide | 0.043 ± 0.003 |
This interactive table summarizes the comparable reaction rates of an inorganic and an organic azide in a SPAAC reaction. biorxiv.org
Influence of Anomeric Configuration on Cycloaddition Reactivity
The stereochemical orientation of the azide group at the anomeric center (C-1) of the pyranose ring has a significant impact on its reactivity in cycloaddition reactions. Several studies have noted that in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), the β-anomer of glucopyranosyl azide exhibits different, and often higher, reactivity compared to its α-counterpart. nih.govnih.gov
One study rationalized this difference in reactivity through X-ray crystallographic analysis, which revealed significant variations in the bond lengths within the azido groups of the α- and β-anomers of per-O-acetylated glucopyranosyl azide. nih.gov These structural differences are thought to arise from the anomeric effect, which is more pronounced in the α-anomer where the azide group is in an axial orientation. researchgate.net The anomeric effect can influence the dipolar character of the azide, thereby reducing its reactivity in cycloaddition reactions. researchgate.net
In competitive CuAAC reactions, the β-anomer consistently proved to be the more reactive species. nih.gov This enhanced reactivity of the β-anomer, where the azide is in an equatorial position, is a critical consideration for the design and synthesis of glycosyl triazole derivatives. nih.govnih.gov The resulting 1-(β-D-glucopyranosyl)-1,2,3-triazoles have been found to be superior inhibitors of certain enzymes, such as glycogen (B147801) phosphorylase, compared to their α-anomer counterparts, highlighting the stereochemical importance of the precursor. nih.gov
Other Key Transformations and Derivatizations
Staudinger Reaction and Traceless Staudinger Ligation for Amide Formation
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganicchemistrytutor.com The reaction involves the treatment of an organic azide, such as β-D-glucopyranosyl azide, with a phosphine, typically triphenylphosphine. wikipedia.org The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgorganicchemistrytutor.com In the presence of water, this iminophosphorane is hydrolyzed to yield the primary amine and the corresponding phosphine oxide as a byproduct. wikipedia.org
A powerful extension of this transformation is the traceless Staudinger ligation, which forms a stable amide bond with no residual atoms from the phosphine reagent incorporated into the final product. nih.govnih.gov In this variation, a phosphine carrying a tethered thioester (a phosphinothioester) reacts with the azide. nih.govraineslab.com After the iminophosphorane is formed, an intramolecular S→N acyl transfer occurs, creating an amidophosphonium salt. nih.govraineslab.com This intermediate is then hydrolyzed to yield the final amide product and the phosphine oxide. raineslab.com Kinetic studies using ¹³C NMR have shown that the rate-determining step is the initial association of the phosphinothioester and the azide. nih.govraineslab.com
This method has been successfully applied to per-O-acetylated β-D-glucopyranosyl azide to synthesize a variety of N-(β-D-glycopyranosyl) amides. The reaction is highly stereoselective, proceeding with retention of the β-configuration at the anomeric center. researchgate.netresearchgate.net
| Reagent Type | Intermediate | Final Product | Key Feature |
| Staudinger Reaction | Iminophosphorane | Primary Amine | Azide Reduction |
| Traceless Staudinger Ligation | Amidophosphonium Salt | Amide | Amide Bond Formation |
This interactive table compares the key features of the standard Staudinger reaction and the traceless Staudinger ligation as applied to azides.
Synthesis of Glycosyl Amines and Heterocyclic Derivatives (e.g., 1,2,3-Triazoles)
β-D-Glucopyranosyl azide is a versatile precursor for the synthesis of other important classes of carbohydrate derivatives, notably glycosyl amines and 1,2,3-triazoles.
Glycosyl Amines: Glycosyl amines are valuable intermediates in glycochemistry and serve as precursors for N-glycosyl amides. rsc.org They are most commonly synthesized by the reduction of the corresponding glycosyl azide. rsc.orgnih.gov A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using catalysts like Adams' catalyst (PtO₂) being a common method. nih.gov This reduction is a key step in sequential synthetic routes to produce β-glycosyl amides with high stereocontrol, as the direct use of glycosyl amines can be complicated by their instability and tendency to anomerize. rsc.orgnih.gov
1,2,3-Triazoles: The azide group of β-D-glucopyranosyl azide readily participates in the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.org This reaction, a prime example of "click chemistry," is exceptionally robust and high-yielding. mdpi.comresearchgate.net The copper(I)-catalyzed version (CuAAC) is widely used to couple β-D-glucopyranosyl azide with terminal alkynes, affording exclusively the 1,4-regioisomer. nih.govmdpi.com This method has been used to prepare extensive libraries of 1-(D-glucopyranosyl)-1,2,3-triazoles for applications such as enzyme inhibitor screening. nih.govnih.gov The reaction is tolerant of various functional groups and is often performed under mild, aqueous conditions. nih.gov In addition to CuAAC and the previously mentioned SPAAC, thermal cycloadditions can also be employed, though they may result in a mixture of 1,4- and 1,5-regioisomers and require higher temperatures. wikipedia.orgnih.gov
Nucleophilic Substitution Reactions of β-D-Glucopyranosyl Azide
While β-D-glucopyranosyl azide is often formed via nucleophilic substitution of an anomeric leaving group (like a halide) by an azide ion, the glycosyl azide itself can serve as a substrate in subsequent nucleophilic substitution reactions where the azide functions as a leaving group. researchgate.netnih.gov
This reactivity is particularly exploited in the enzymatic synthesis of glycosidic bonds. Glycosynthases, which are engineered mutant glycosidases, can utilize β-glycosyl azides as donor substrates to form new glycosidic linkages. researchgate.net For example, new α-L-fucosynthases have been developed that use β-L-fucopyranosyl azide as a donor to achieve high transglycosylation yields. researchgate.net In these reactions, the enzyme's catalytic machinery facilitates the attack of an acceptor molecule (a sugar) on the anomeric carbon, leading to the displacement of the azide group (as N₃⁻, which subsequently protonates and decomposes) and the formation of an α-glycosidic bond. biorxiv.orgresearchgate.net This approach overcomes the instability issues associated with other donor substrates, such as glycosyl fluorides. researchgate.net The ability of the azide to act as an effective leaving group in these enzyme-catalyzed substitutions makes β-D-glucopyranosyl azide a valuable tool in chemo-enzymatic oligosaccharide synthesis.
Applications in Advanced Glycoconjugate and Complex Molecular Synthesis
Design and Construction of Glycoconjugates
The azide (B81097) moiety of beta-D-glucopyranosyl azide is a key functional handle for its incorporation into larger, more complex molecular architectures. It participates readily in bioorthogonal reactions, such as the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". mdpi.comjpt.com These reactions are highly chemoselective, proceeding under mild conditions with high yields, making them ideal for the intricate synthesis of diverse glycoconjugates.
The synthesis of homogeneous glycopeptides and glycoproteins, crucial for understanding their biological roles, presents a significant chemical challenge, particularly the stereoselective formation of the N-glycosidic bond to asparagine (Asn) residues. kiesslinglab.com this compound and its derivatives are instrumental in addressing this challenge.
Two primary methods employing glycosyl azides have been refined for this purpose:
Staudinger Ligation: This reaction occurs between a glycosyl azide and a phosphine-thioester-functionalized peptide. kiesslinglab.comthermofisher.com The process forms a stable amide bond, stereoselectively yielding the desired β-N-glycosyl amide linkage. kiesslinglab.com This method is advantageous as it proceeds under mild conditions and has been successfully used to generate complex N-glycopeptide precursors. kiesslinglab.comnih.gov For instance, 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide can be converted into N-(beta-D-glycopyranosyl) amides via a PMe3-mediated Staudinger protocol. nih.gov This approach has proven effective for creating N-glycosyl trimers and other neoglycoconjugates with high β-selectivity. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction involves the coupling of a glycosyl azide with a peptide containing an alkyne-functionalized amino acid (e.g., propargylglycine). nih.gov The reaction forms a stable, triazole-linked glycoconjugate. CuAAC is highly efficient and can be performed in aqueous solutions, allowing for late-stage glycosylation of unprotected peptide scaffolds. jpt.comnih.gov This strategy has been used to create various unnatural glycopeptides, including derivatives of the MUC1 protein, by conjugating complex glycans to a peptide backbone. nih.gov
This compound is also a valuable precursor for the synthesis of modified glycolipids and for the fabrication of glycoarrays, which are powerful tools for studying carbohydrate-protein interactions.
Glycolipids: These molecules are key components of cell membranes and are involved in cellular recognition and signaling. mdpi.com Synthetic glycolipid analogues are essential for investigating these roles. For example, a series of β-Lactosylceramide (a glycosphingolipid) analogues have been synthesized where an azido (B1232118) group is introduced into the glycan head group. mdpi.comnih.gov These azide-labeled glycolipids serve as versatile platforms that can be further functionalized with molecular tags via click chemistry, creating probes for biological studies. mdpi.comnih.gov
Glycoarrays: These are surfaces on which a variety of carbohydrates are immobilized, allowing for high-throughput screening of carbohydrate-binding proteins. The azide functionality in this compound is ideal for this application. The azide-modified sugar can be attached to an alkyne-functionalized surface using CuAAC, providing a robust and efficient method for creating dense and well-defined glycoarrays. sigmaaldrich.com
To mimic the multivalent presentation of carbohydrates on cell surfaces, chemists construct complex macromolecular structures decorated with sugars. This compound is a key component in the synthesis of these architectures.
Glycodendrimers: These are highly branched, tree-like macromolecules with a dense presentation of carbohydrates on their periphery. nih.gov This multivalency can lead to a significant enhancement in binding affinity to carbohydrate receptors, a phenomenon known as the "glycoside cluster effect". montana.edu The synthesis of glycodendrimers often employs click chemistry, where azide-functionalized sugars like this compound are clicked onto a dendrimer scaffold bearing multiple alkyne groups. nih.gov These structures are being explored for various biomedical applications, including as anti-viral and anti-bacterial agents that can block pathogen adhesion to host cells. nih.govresearchgate.net
Glycopolymers and Glycohybrids: Similar principles apply to the synthesis of other complex glycostructures. Glycopolymers (linear polymers with carbohydrate side chains) and glycohybrids (conjugates of carbohydrates with other classes of molecules) can be readily assembled using the versatile azide handle of this compound for conjugation via CuAAC or other ligation chemistries.
Synthesis of Carbohydrate-Based Biochemical Tools and Probes
The unique chemical properties of this compound make it an excellent starting material for the synthesis of molecular probes and inhibitors designed to study and modulate the function of carbohydrate-processing enzymes.
Modifying the structure of carbohydrates is a proven strategy for developing inhibitors of enzymes involved in glycan metabolism.
Glycosidase Inhibitors: Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Inhibitors of these enzymes have therapeutic potential for various diseases. CuAAC click chemistry, reacting this compound with a variety of alkynes, has been used to generate libraries of 1,2,3-triazole-linked glucopyranosyl derivatives. nih.govmanchester.ac.uk Screening of these libraries against glycosidases, such as sweet almond β-glucosidase and yeast α-glucosidase, has led to the identification of inhibitors with activities in the micromolar range. nih.gov The triazole ring in these compounds can mimic aspects of the natural glycosidic linkage or interact with the enzyme's active site.
Glycogen (B147801) Phosphorylase (GP) Inhibitors: GP is a key enzyme in glycogenolysis, the process of breaking down glycogen to glucose-1-phosphate, and is a therapeutic target for type 2 diabetes. mdpi.comnih.gov Many potent GP inhibitors are glucose analogues that bind to the enzyme's catalytic site. mdpi.com this compound is a precursor for synthesizing various N-glycosyl compounds that have been evaluated as GP inhibitors. For example, N-(β-D-glucopyranosyl) amides, synthesized from the corresponding azide, have shown significant inhibitory activity. nih.gov One of the most effective compounds from a studied series, N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide, exhibited a K(i) value of 3.5 µM. nih.gov Similarly, N-(β-d-glucopyranosyl)-arylimidazole-carboxamides have been synthesized and found to be low micromolar inhibitors of rabbit muscle GPb. mdpi.com
Activity-based protein profiling (ABPP) is a powerful chemical biology strategy that uses reactive chemical probes to study enzyme function directly in complex biological systems. The azide group is a bioorthogonal handle, meaning it does not react with biological functionalities, making it perfect for inclusion in such probes. mdpi.com
This compound can be incorporated into activity-based probes designed to target carbohydrate-binding proteins or enzymes. sigmaaldrich.com The general design of such a probe involves three components: a recognition element (the glucose moiety), a reactive group to covalently bind to the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection and identification. The azide group serves as a point of attachment for the reporter tag, which can be appended using click chemistry after the probe has labeled its protein target. mdpi.comsigmaaldrich.com This two-step approach allows for the study of enzyme activity and the identification of new carbohydrate-binding proteins in their native cellular environment.
Table of Mentioned Compounds
Fluorescent Molecular Probes for Labeling and Imaging Applications
The azide functional group of this compound serves as a versatile chemical handle for the attachment of fluorescent probes, enabling the visualization and tracking of glycoconjugates in biological systems. This is primarily achieved through a strategy known as metabolic oligosaccharide engineering. In this approach, cells are cultured with an acetylated form of an azido sugar, such as a derivative of this compound. The acetyl groups enhance cell permeability, allowing the compound to be readily taken up by cells.
Once inside the cell, native enzymes remove the acetyl groups, and the azido sugar is incorporated into the cell's natural glycan biosynthetic pathways. nih.govresearchgate.net This results in the display of azide-terminated glycans on the cell surface and within intracellular compartments. Because the azide group is abiotic and chemically inert within the cellular environment, it provides a specific target for covalent ligation with a probe molecule. nih.govresearchgate.net
The detection of these metabolically labeled glycans is accomplished using bioorthogonal chemistry, most notably the Staudinger ligation or copper-free "click" chemistry (strain-promoted azide-alkyne cycloaddition). researchgate.net An alkyne-derivatized fluorescent dye can be introduced to the system, where it will selectively and covalently react with the azide-modified glycans. This reaction forms a stable triazole linkage, effectively tagging the glycoconjugates with a fluorescent label. rsc.org This powerful technique allows for the direct visualization of glycan trafficking and localization in living cells and organisms without significant perturbation of the biological system. nih.govsemanticscholar.org
| Reaction Type | Reactants | Key Features | Application |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-modified glycan + Strained Alkyne-Fluorophore (e.g., DBCO, BCN) | Copper-free, highly biocompatible, fast reaction kinetics. | Live-cell imaging, in vivo labeling. |
| Staudinger Ligation | Azide-modified glycan + Phosphine-Fluorophore | Bioorthogonal, forms a stable amide bond. | Glycoprotein (B1211001) enrichment and visualization. semanticscholar.org |
Utilization as Chiral Synthons for Diverse Derivatives
In synthetic organic chemistry, a chiral synthon is a stereochemically pure building block used to introduce a specific chirality into a target molecule. This compound is an exemplary chiral synthon derived from the natural "chiral pool" of carbohydrates. Its well-defined stereochemistry, inherited from D-glucose, makes it a valuable starting material for the synthesis of complex chiral molecules.
The stereospecific synthesis of this compound, often from 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide, proceeds via an SN2 reaction. This process ensures the inversion of stereochemistry at the anomeric carbon (C-1), resulting in the formation of the pure beta-anomer. The multiple stereocenters of the glucopyranose ring are maintained throughout this transformation.
The utility of this compound as a synthon lies in the versatility of the azide group. This functional group can be transformed into various other functionalities with high efficiency and stereochemical retention. For example, the Staudinger reduction can convert the azide into a primary amine, yielding beta-D-glucopyranosylamine. This transformation provides a gateway to synthesizing a wide array of derivatives, including:
Glycosylamides: Formed by reacting the azide with acyl chlorides in the presence of a phosphine. This reaction is highly stereoselective, retaining the beta-configuration at the anomeric center.
N-Glycopeptides: The resulting amine can be coupled with amino acids or peptides to create complex glycoconjugates.
1,2,3-Triazoles: Through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, the azide can be used to link the glucose moiety to other molecules, forming stable triazole-containing glycoconjugates.
The pyranose ring acts as a rigid scaffold, presenting its substituents in a defined spatial arrangement. By using this compound, chemists can construct intricate molecular architectures with precise control over the stereochemical outcome.
Applications in Material Science and Sensing
The chemical reactivity of this compound, particularly the azide group's utility in bioorthogonal "click" chemistry, has led to its application in material science and the development of novel biosensors.
In material science, azido sugars are used to functionalize polymers and surfaces. For instance, this compound can be grafted onto polymer backbones or surfaces that have been modified with alkyne groups. This covalent attachment via click chemistry creates glycan-functionalized materials with tailored properties. One innovative application is the creation of "living functional hydrogels." In this system, mammalian cells are first metabolically engineered with azido sugars to display azides on their surface. These cells are then used as cross-linkers by mixing them with an alkyne-modified biocompatible polymer, such as alginate. nih.govresearchgate.net The click reaction between the cellular azides and the polymer's alkynes forms a stable, cell-integrated hydrogel network. nih.govresearchgate.net Such materials have potential applications in 3D cell culture and tissue engineering. ru.nl
| Material/Sensor Type | Role of this compound | Underlying Chemistry | Potential Application |
|---|---|---|---|
| Glyco-functionalized Surfaces | Provides the carbohydrate ligand for surface immobilization. | Azide-Alkyne Cycloaddition | Studying protein-carbohydrate interactions, cell adhesion assays. |
| "Living" Hydrogels | Metabolically incorporated into cells which act as azide-bearing cross-linkers. nih.gov | Bioorthogonal Azide-Alkyne Cycloaddition | 3D cell culture, tissue engineering, regenerative medicine. nih.govresearchgate.net |
| Electrochemical Biosensors | Acts as the recognition element once immobilized on an electrode surface. | Azide-Alkyne Cycloaddition | Detection of specific lectins or other carbohydrate-binding proteins. mdpi.com |
In the field of sensing, this compound can be used to construct highly specific biosensors. By immobilizing the molecule onto a sensor surface (e.g., gold nanoparticles, graphene, or an electrode) via click chemistry, a glycan-functionalized interface is created. mdpi.com This surface can then act as a recognition platform for detecting specific analytes, such as carbohydrate-binding proteins (lectins), antibodies, or pathogens that bind to glucose residues. The binding event can be transduced into a measurable signal (e.g., colorimetric, fluorescent, or electrochemical), allowing for sensitive and selective detection. thno.org
Spectroscopic and Computational Characterization of β D Glucopyranosyl Azide and Its Adducts
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of β-D-glucopyranosyl azide (B81097). Each technique offers specific insights into the molecule's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of β-D-glucopyranosyl azide in solution. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals, and critically, confirmation of the β-anomeric configuration.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. The anomeric proton (H-1) is particularly diagnostic. For β-D-glucopyranosyl azide, the H-1 signal appears as a doublet with a large coupling constant (³JH1,H2) typically in the range of 8-9 Hz. This large value is indicative of a trans-diaxial relationship between H-1 and H-2, which is a hallmark of the β-configuration in a ⁶C₁ chair conformation. researchgate.neted.gov The other ring protons resonate in a more crowded region, but can be assigned using 2D NMR.
| Proton | Typical Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Typical Coupling Constant (J) (Hz) |
|---|---|---|---|
| H-1 | ~4.6 | d | ³JH1,H2 ≈ 8-9 |
| H-2 | ~3.3 | dd | ³JH1,H2 ≈ 8-9, ³JH2,H3 ≈ 9 |
| H-3 | ~3.5 | t | ³JH2,H3 ≈ 9, ³JH3,H4 ≈ 9 |
| H-4 | ~3.4 | t | ³JH3,H4 ≈ 9, ³JH4,H5 ≈ 9 |
| H-5 | ~3.4-3.5 | m | - |
| H-6a, H-6b | ~3.7-3.9 | m | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The anomeric carbon (C-1) is highly sensitive to the stereochemistry at that position. In β-D-glucopyranosyl azide, the C-1 signal typically appears around 90-95 ppm. The remaining carbons of the glucopyranose ring (C-2 to C-5) resonate between 70 and 80 ppm, while the C-6 carbon is found further upfield at approximately 61-62 ppm.
| Carbon | Typical Chemical Shift (δ) in D₂O (ppm) |
|---|---|
| C-1 | ~90-95 |
| C-2 | ~73-74 |
| C-3 | ~76-77 |
| C-4 | ~70-71 |
| C-5 | ~76-77 |
| C-6 | ~61-62 |
2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for definitive assignments. COSY spectra establish proton-proton coupling networks, allowing for a sequential "walk" around the pyranose ring starting from an assigned proton. HSQC spectra correlate each proton with its directly attached carbon, enabling the confident assignment of the carbon signals based on the already assigned proton spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in β-D-glucopyranosyl azide. The spectrum is dominated by two characteristic absorption bands.
The most prominent feature is a strong, sharp absorption peak arising from the asymmetric stretching vibration of the azide moiety (N=N⁺=N⁻). This peak is typically observed in the region of 2100-2120 cm⁻¹. researchgate.net Its presence is a clear confirmation of the successful introduction of the azide group.
The second major feature is a broad, strong band in the 3200-3600 cm⁻¹ region, which corresponds to the O-H stretching vibrations of the multiple hydroxyl groups on the sugar ring. The broadness of this peak is due to intermolecular hydrogen bonding.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2120 | Strong, Sharp |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
High-Resolution Mass Spectrometry (HRMS, LC-MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of β-D-glucopyranosyl azide. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can validate the molecular formula, C₆H₁₁N₃O₅. The experimentally determined exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is compared to the theoretically calculated mass, with a match within a few parts per million (ppm) providing strong evidence for the compound's identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound's purity and its identification within complex mixtures.
Common fragmentation pathways observed in the mass spectrum of glycosyl azides can include the loss of nitrogen gas (N₂) or the entire azido (B1232118) radical (•N₃), providing further structural information.
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 206.0771 |
| [M+Na]⁺ | 228.0591 |
X-ray Crystallographic Analysis for Conformation and Bonding Information
While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's three-dimensional structure in the solid state. nih.gov This technique is definitive for determining ring conformation and the precise spatial arrangement of substituents.
Determination of Glucopyranosyl Ring Conformation (e.g., ⁴C₁)
X-ray diffraction studies on derivatives of β-D-glucopyranosyl azide, such as the per-O-acetylated form, have unequivocally shown that the six-membered glucopyranosyl ring adopts a stable ⁴C₁ chair conformation. researchgate.net This is the most energetically favorable conformation for D-glucopyranose derivatives, as it allows the bulky substituents (hydroxyl or acetoxy groups and the C-6 hydroxymethyl group) to occupy equatorial positions, thereby minimizing steric strain.
Analysis of Anomeric Azide Group Orientation
Crystallographic data provides definitive proof of the stereochemistry at the anomeric center (C-1). For β-D-glucopyranosyl azide and its derivatives, the azide group attached to C-1 is found in an equatorial orientation. researchgate.net This arrangement is consistent with the β-anomer in the stable ⁴C₁ chair conformation. This contrasts with the corresponding α-anomer, where the azide group is oriented axially. The precise bond lengths and angles of the azido group relative to the pyranose ring can also be determined, offering insights into electronic effects such as the anomeric effect. researchgate.net
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. For β-D-glucopyranosyl azide, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G**, provide detailed insights into its three-dimensional structure. nih.gov These calculations are essential for obtaining an optimized molecular geometry by minimizing the molecule's energy, which corresponds to the most stable arrangement of its atoms. mdpi.com
| Parameter | Typical Value (Å or °) | Computational Method |
|---|---|---|
| C-C Bond Length (ring) | ~1.52 Å | B3LYP/6-311++G |
| C-O Bond Length (ring) | ~1.45 Å | B3LYP/6-311++G |
| C-H Bond Length | ~1.11 Å | B3LYP/6-311++G |
| Exocyclic CH₂ Angle | ~103.1° | B3LYP/6-311++G |
Data derived from DFT calculations on the parent β-D-glucopyranose molecule. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap indicates high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small gap suggests the molecule is more reactive. nih.gov
DFT calculations are used to determine the energies of these frontier orbitals. For instance, DFT studies on methyl α-D-glucopyranoside (using the B3LYP/3-21G level of theory) calculated a HOMO-LUMO gap of 8.224 eV. researchgate.net The introduction of different functional groups, such as the azide at the anomeric position, would be expected to lower this gap, thereby increasing the molecule's reactivity, which is consistent with the use of glycosyl azides in click chemistry and other bioconjugation reactions.
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the capacity to donate electrons |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the capacity to accept electrons |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability irjweb.com |
General parameters derived from Frontier Molecular Orbital theory.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing crucial insights into its reactivity and intermolecular interaction sites. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.
Typically, regions of negative electrostatic potential (colored red) are characterized by an excess of electron density and are susceptible to electrophilic attack. In β-D-glucopyranosyl azide, these red areas would be concentrated around the electronegative oxygen atoms of the hydroxyl groups and the ring, as well as the nitrogen atoms of the azide moiety. These sites are the primary hydrogen bond acceptors.
Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net These blue areas are typically found around the hydrogen atoms of the hydroxyl groups, which are the hydrogen bond donor sites. Intermediate potential regions are colored in green. The MEP map for β-D-glucopyranosyl azide thus provides a clear, visual representation of where the molecule is most likely to interact with other chemical species, guiding the understanding of its biological interactions and chemical reactivity. nih.gov
Computational methods are indispensable for exploring the conformational landscape of flexible molecules like β-D-glucopyranosyl azide. Conformational analysis using molecular mechanics or DFT allows for the identification of stable conformers and the determination of their relative energies. nih.govnih.gov
For β-D-glucopyranosyl azide, as with most β-linked hexopyranosides, the ground-state conformation is overwhelmingly the chair form, specifically the ⁴C₁ conformation. researchgate.netrsc.org In this arrangement, all non-hydrogen substituents, including the anomeric azide group, occupy equatorial positions, which minimizes unfavorable 1,3-diaxial steric interactions.
While the ⁴C₁ chair is the global energy minimum, other conformations, such as alternative chair (¹C₄), boat, and skew-boat forms, are also possible, though they are significantly higher in energy. nih.gov Computational studies on D-glucopyranose have explored these alternative conformations, finding that boat and skew-boat forms are energetically unfavorable but can exist as stable, local minima on the potential energy surface. nih.gov The flexibility also extends to the rotation of the exocyclic hydroxymethyl group (C6), which can adopt different staggered rotamers, commonly denoted as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). DFT studies on β-D-glucopyranose in aqueous solution suggest a preference for the gt rotamer. researchgate.net The relative energies of these conformers are crucial for understanding the molecule's dynamic behavior and its ability to bind to enzymes or receptors.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Azide-Based Reactions
The azide (B81097) group in beta-D-Glucopyranosyl azide is a key functional handle for a variety of chemical transformations, most notably the azide-alkyne cycloaddition. Research in this area is geared towards developing more efficient, selective, and biocompatible catalytic systems.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comacs.org The traditional system often employs a copper(II) salt with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. mdpi.com However, the potential cytotoxicity of free copper ions has prompted the development of ligands that stabilize the Cu(I) catalyst, enhancing reaction rates and biocompatibility. mdpi.com Notable examples include tris(3-hydroxypropyl-triazolylmethyl)amine (THPTA) and other derivatives that have shown improved performance in biological systems. mdpi.com A novel and environmentally friendly approach involves the use of a Glucose-Benedict's reagent system, where the reducing sugar helps generate the catalytically active Cu(I) species. mdpi.com
Beyond copper, other transition metals are being explored to modulate the regioselectivity of the cycloaddition. Ruthenium-based catalysts, for instance, can selectively yield 1,5-disubstituted 1,2,3-triazoles, providing access to a different regioisomer compared to the copper-catalyzed reaction. nih.govwikipedia.org This alternative regioselectivity opens up new avenues for designing glycoconjugates with distinct spatial arrangements. The development of catalysts like [Cp*RuCl(COD)] has been instrumental in achieving this selective transformation under mild conditions. nih.gov Silver(I) catalysis has also been reported for the formation of 1,4-triazoles, offering another alternative to copper. wikipedia.org
| Catalyst System | Regioselectivity | Key Features |
| Cu(I) / Sodium Ascorbate | 1,4-disubstituted | Widely used, efficient. mdpi.comacs.org |
| Cu(I) with Ligands (e.g., THPTA) | 1,4-disubstituted | Improved biocompatibility and reaction rates. mdpi.com |
| Glucose-Benedict's Reagent | 1,4-disubstituted | Environmentally friendly, uses a reducing sugar. mdpi.com |
| Ruthenium (e.g., [Cp*RuCl(COD)]) | 1,5-disubstituted | Access to alternative regioisomers. nih.govwikipedia.org |
| Silver(I) | 1,4-disubstituted | Alternative to copper catalysis. wikipedia.org |
Exploration of Bioorthogonal Reactivity in Complex Biological Systems
The ability of the azide group to remain inert to the vast majority of biological functional groups makes this compound an excellent tool for studying biological processes in their native environment. nih.govdntb.gov.ua This bioorthogonal reactivity is at the heart of metabolic labeling experiments. nih.govnih.gov
In a typical metabolic labeling study, cells are fed with an azide-containing sugar, such as an acetylated derivative of this compound. google.com The cellular machinery then incorporates this modified sugar into glycans and glycoproteins. nih.govnih.gov The azide then serves as a chemical handle for subsequent detection and analysis. Two primary bioorthogonal reactions are employed for this purpose: the Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comnih.gov
The Staudinger ligation involves the reaction of the azide with a specifically engineered phosphine, resulting in the formation of a stable amide bond. nih.gov This reaction proceeds under physiological conditions without the need for a catalyst. nih.gov SPAAC, on the other hand, is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with the azide. mdpi.com The release of ring strain drives the reaction forward, making it suitable for in vivo applications where the toxicity of a copper catalyst is a concern. nih.gov These techniques have been instrumental in visualizing glycans in living cells and identifying specific glycoproteins through proteomic analysis. nih.govnih.gov
| Bioorthogonal Reaction | Key Reagent | Main Advantage | Application in Biological Systems |
| Staudinger Ligation | Engineered Phosphine | Catalyst-free. nih.gov | Labeling of cell surface glycans. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne | Copper-free, suitable for in vivo studies. mdpi.comnih.gov | Visualization and enrichment of glycoconjugates. nih.govresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from traditional batch processes to continuous flow systems offers numerous advantages, including improved reaction control, enhanced safety, and the potential for automation. researchgate.net The synthesis and subsequent reactions of this compound are well-suited for integration into flow chemistry platforms.
Continuous flow chemistry has been successfully applied to various aspects of carbohydrate chemistry, including glycosylation reactions and the synthesis of C-glycosides. acs.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch methods. acs.org For azide-based reactions, flow chemistry can enable the safe handling of potentially energetic intermediates and reagents.
Automated synthesis platforms, often coupled with flow chemistry, can significantly accelerate the generation of libraries of glycoconjugates derived from this compound. researchgate.net These automated systems can perform iterative synthesis and purification steps, allowing for the rapid production of diverse molecules for screening in drug discovery and materials science. researchgate.net The development of solid-phase synthesis approaches, where the glycosyl azide or its reaction partner is immobilized on a solid support, further simplifies purification and automation. researchgate.net
Applications in Advanced Chemical Materials Development
The unique structural features of this compound make it a valuable component in the design of advanced chemical materials. The ability to readily attach the glucose unit to other molecules via the azide handle allows for the creation of novel glycopolymers and functionalized surfaces.
By reacting this compound with alkyne-functionalized monomers or polymers, a variety of glycopolymers can be synthesized. These materials combine the biocompatibility and specific recognition properties of carbohydrates with the tunable physical properties of synthetic polymers. Such glycopolymers have potential applications in areas like targeted drug delivery, tissue engineering, and as coatings for biomedical devices.
Furthermore, the modification of surfaces with this compound or its derivatives can be used to create glycoarrays. These are powerful tools for studying carbohydrate-protein interactions, which are central to many biological processes, including cell recognition, adhesion, and signaling. The ability to present a high density of specific carbohydrate structures on a surface allows for the high-throughput screening of these interactions.
Q & A
Q. What are the standard protocols for synthesizing β-D-glucopyranosyl azide, and how is purity ensured?
β-D-Glucopyranosyl azide is typically synthesized via glycosylation of 2,3,4,6-tetraacetyl-α-D-glucose with azide-containing nucleophiles. Key steps include:
- Using DMAP (4-(dimethylamino)pyridine) as a catalyst for regioselective acetylation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol.
- Purity verification by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and NMR (characteristic azide proton absence at ~2100 cm⁻¹ in IR) .
Q. How is β-D-glucopyranosyl azide utilized in click chemistry for glycoconjugate synthesis?
The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , forming stable 1,2,3-triazole linkages. Methodological steps:
- React with terminal alkynes (e.g., propargyl glycosides) in a 1:1.2 molar ratio.
- Use CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 50°C for 2–4 hours .
- Monitor reaction completion via HPLC (C18 column, acetonitrile/water eluent) .
Q. What are the best practices for handling and storing β-D-glucopyranosyl azide?
- Solubility : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) or dichloromethane for reactions. Aqueous solubility is limited but achievable with co-solvents (e.g., THF/H₂O) .
- Storage : Aliquot into amber vials under inert gas (N₂/Ar) at –20°C to prevent azide degradation. Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can β-D-glucopyranosyl azide derivatives be optimized for glycogen phosphorylase inhibition?
- Synthesize 1-aryl-4-β-D-glucopyranosyl-1,2,3-triazoles via CuAAC with aryl azides.
- Evaluate inhibition using enzyme kinetics (IC₅₀ via UV/Vis at 340 nm, monitoring glucose-1-phosphate release).
- Structure-activity relationship (SAR) : Modify aryl groups (e.g., electron-withdrawing substituents enhance binding) and compare Ki values .
Q. What strategies improve regioselectivity in glycosylation reactions using β-D-glucopyranosyl azide?
- Protecting groups : Use benzyl (stable under acidic conditions) or acetyl (labile for post-synthesis deprotection) groups to direct reactivity .
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or NIS/TfOH for stereochemical control.
- Monitor intermediates via ¹³C NMR (C1 anomeric carbon shifts at δ 95–105 ppm) .
Q. How can researchers troubleshoot low yields in azide-alkyne cycloaddition reactions?
- Contaminants : Ensure copper catalysts are fresh; ascorbate oxidation can deactivate Cu(I).
- Solvent optimization : Switch to DMF for hydrophobic substrates or add 10% H₂O to enhance solubility .
- Side reactions : Quench excess azides with Ph3P (triphenylphosphine) before purification .
Q. What advanced techniques characterize β-D-glucopyranosyl azide’s interaction with lectins?
- Surface plasmon resonance (SPR) : Immobilize azide-modified glycans on sensor chips; measure binding kinetics (ka/kd) with lectins .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for carbohydrate-protein interactions .
- X-ray crystallography : Co-crystallize triazole-linked glycoconjugates with lectins (e.g., concanavalin A) to resolve binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
